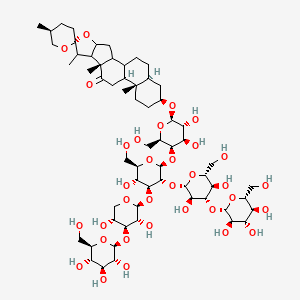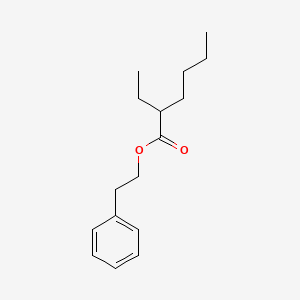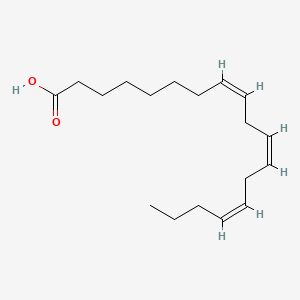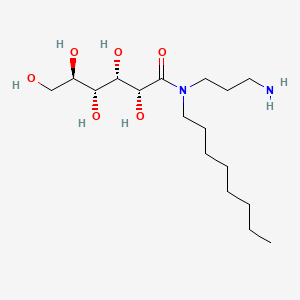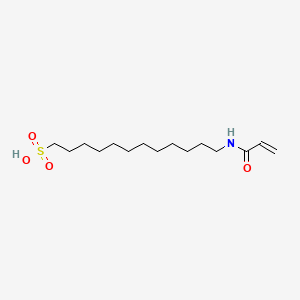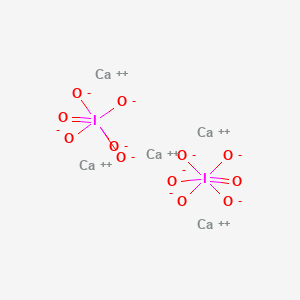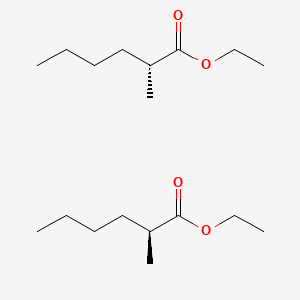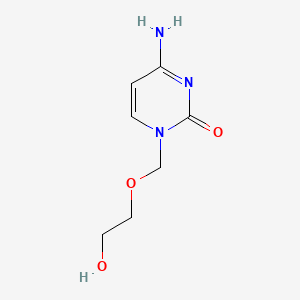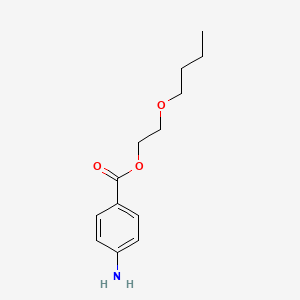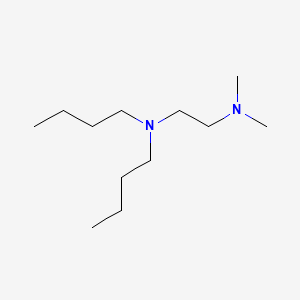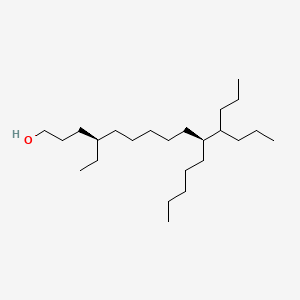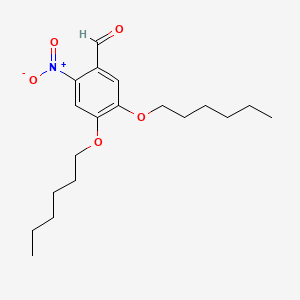
4,5-Bis(hexyloxy)-2-nitrobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Bis(hexyloxy)-2-nitrobenzaldehyde is an organic compound characterized by the presence of two hexyloxy groups and a nitro group attached to a benzaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(hexyloxy)-2-nitrobenzaldehyde typically involves the nitration of 4,5-bis(hexyloxy)benzaldehyde. The process can be summarized as follows:
Starting Material: 4,5-Bis(hexyloxy)benzaldehyde.
Nitration Reaction: The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically performed at low temperatures to control the reaction rate and prevent over-nitration.
Isolation and Purification: The product is isolated by neutralizing the reaction mixture, followed by extraction and purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Bis(hexyloxy)-2-nitrobenzaldehyde can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The hexyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in an alkaline medium, or chromium trioxide in acetic acid.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
Reduction: 4,5-Bis(hexyloxy)-2-aminobenzaldehyde.
Oxidation: 4,5-Bis(hexyloxy)-2-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,5-Bis(hexyloxy)-2-nitrobenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s structural features make it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: Its derivatives may be explored for potential biological activities, such as antimicrobial or anticancer properties.
Mecanismo De Acción
The mechanism of action of 4,5-Bis(hexyloxy)-2-nitrobenzaldehyde depends on the specific reactions it undergoes. For instance:
Reduction: The nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent.
Oxidation: The aldehyde group is oxidized to a carboxylic acid through the formation of an intermediate carboxylate ion, which is then protonated.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Bis(hexyloxy)benzaldehyde: Lacks the nitro group, making it less reactive in certain chemical transformations.
4,5-Bis(hexyloxy)-2-aminobenzaldehyde:
4,5-Bis(hexyloxy)-2-nitrobenzoic acid: The oxidized form, useful in different contexts compared to the parent aldehyde.
Uniqueness
4,5-Bis(hexyloxy)-2-nitrobenzaldehyde is unique due to the combination of its functional groups, which allows for a diverse range of chemical reactions and applications. The presence of both hexyloxy and nitro groups provides a balance of hydrophobic and electron-withdrawing properties, making it a versatile compound in organic synthesis and materials science.
Propiedades
Número CAS |
80879-55-6 |
|---|---|
Fórmula molecular |
C19H29NO5 |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
4,5-dihexoxy-2-nitrobenzaldehyde |
InChI |
InChI=1S/C19H29NO5/c1-3-5-7-9-11-24-18-13-16(15-21)17(20(22)23)14-19(18)25-12-10-8-6-4-2/h13-15H,3-12H2,1-2H3 |
Clave InChI |
QAHWYUZOCUJCSW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


